4'-Formyl-3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-3-carbonitrile
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Overview
Description
4’-Formyl-3’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-3-carbonitrile is a complex organic compound with the molecular formula C20H20BNO4. This compound is notable for its unique structure, which includes a formyl group, a dioxaborolane ring, and a carbonitrile group. It is used in various scientific research applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Formyl-3’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-3-carbonitrile typically involves multiple steps. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene or ethanol, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4’-Formyl-3’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium catalyst, potassium carbonate, and toluene or ethanol as the solvent.
Major Products
Oxidation: 4’-Carboxy-3’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-3-carbonitrile.
Reduction: 4’-Formyl-3’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-3-amine.
Substitution: Various biphenyl derivatives depending on the aryl halide used.
Scientific Research Applications
4’-Formyl-3’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-3-carbonitrile is used in several scientific research fields:
Mechanism of Action
The mechanism of action of 4’-Formyl-3’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-3-carbonitrile involves its ability to participate in various chemical reactions due to its functional groups. The boronic ester group allows for Suzuki-Miyaura coupling, forming new carbon-carbon bonds. The formyl and carbonitrile groups can undergo oxidation and reduction reactions, respectively, enabling the synthesis of a wide range of derivatives .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar structure but with a methoxycarbonyl group instead of a formyl group.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Contains a benzaldehyde group instead of a biphenyl structure.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Features an aniline group instead of a carbonitrile group.
Uniqueness
4’-Formyl-3’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-3-carbonitrile is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in synthetic chemistry and various research applications .
Properties
Molecular Formula |
C20H20BNO3 |
---|---|
Molecular Weight |
333.2 g/mol |
IUPAC Name |
3-[4-formyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzonitrile |
InChI |
InChI=1S/C20H20BNO3/c1-19(2)20(3,4)25-21(24-19)18-11-16(8-9-17(18)13-23)15-7-5-6-14(10-15)12-22/h5-11,13H,1-4H3 |
InChI Key |
HFUUCJLGMSQXFE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C3=CC=CC(=C3)C#N)C=O |
Origin of Product |
United States |
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